Home > Products > Building Blocks P18838 > 1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid
1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid - 1363383-15-6

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid

Catalog Number: EVT-1668599
CAS Number: 1363383-15-6
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic organic compound characterized by a fused pyrazole and pyridine ring system. Its chemical formula is C7H5N3O2C_7H_5N_3O_2, and it has a molecular weight of approximately 163.14 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

This compound is classified under the broader category of pyrazolo-pyridines, which are known for their diverse biological activities. It is cataloged with the CAS number 1363383-15-6 and has been referenced in various chemical databases, including PubChem and MDPI . The compound exhibits a purity level of 97% in commercial preparations, making it suitable for research and development purposes .

Synthesis Analysis

Methods

The synthesis of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can be achieved through several methods, including:

  1. Condensation Reactions: Utilizing starting materials such as hydrazones and pyridine derivatives, condensation reactions can yield the desired pyrazolo-pyridine structure.
  2. One-Pot Synthesis: Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process, enhancing efficiency and reducing the number of steps involved .

Technical Details

The synthesis often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, specific catalysts may be employed to facilitate the formation of the pyrazole ring from appropriate precursors.

Molecular Structure Analysis

Structure

The molecular structure of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid features a carboxylic acid group (-COOH) attached to the 7-position of the pyrazolo-pyridine system. The structural representation can be described using the SMILES notation: O=C(O)C1=C2\NN=C\C2=N\C=C\1 .

Data

  • Molecular Formula: C7H5N3O2C_7H_5N_3O_2
  • Molecular Weight: 163.14 g/mol
  • IUPAC Name: 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
  • CAS Number: 1363383-15-6
  • MDL Number: MFCD22566130 .
Chemical Reactions Analysis

Reactions

1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a corresponding pyrazolo-pyridine derivative.

Technical Details

The reactivity of this compound is influenced by its functional groups. For example, the carboxylic acid group can engage in hydrogen bonding or act as a nucleophile in substitution reactions.

Mechanism of Action

The mechanism of action for compounds like 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways relevant to diseases:

  • Targeting Enzymatic Activity: By inhibiting or activating specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Acting as ligands for various receptors, influencing signaling cascades critical for cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with heterocyclic compounds and carboxylic acids.
Applications

1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid has garnered attention in various scientific fields:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its structural similarity to purine bases which are crucial in nucleic acid synthesis.
  • Pharmaceutical Development: Utilized as a scaffold for designing new drugs targeting specific biological pathways involved in diseases such as cancer and inflammation .
  • Biochemical Research: Employed in studies exploring enzyme inhibition and receptor interactions, contributing to our understanding of complex biological systems.
Introduction to Pyrazolopyridine Core Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[4,3-b]pyridine Derivatives in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. Early synthetic efforts focused on unsubstituted derivatives, but strategic functionalization at the C7 position—particularly with carboxylic acid groups—enabled significant advances in targeted therapy development. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 scientific references (including 2,400 patents) attesting to their therapeutic potential [5]. The carboxylic acid-functionalized variant (CAS# 1363383-15-6) represents a critical synthon for generating biologically active molecules, serving as a versatile building block for kinase inhibitor development.

Table 1: Key Developments in Pyrazolo[4,3-b]pyridine Medicinal Chemistry

YearDevelopment MilestoneTherapeutic TargetSignificance
1908First monosubstituted derivative synthesisN/AEstablished core synthetic methodology
2021PD-1/PD-L1 interaction inhibitors [2]Immuno-oncologyIC₅₀ = 9.6 nM for lead compound D38
2023Mps1 kinase inhibitors [4]Antimitotic cancer therapyIC₅₀ = 2.596 nM for compound 31
2022FGFR kinase inhibitors [7]Targeted cancer therapySignificant in vivo antitumor activity

Recent breakthroughs include the design of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent PD-1/PD-L1 interaction inhibitors. Compound D38 demonstrated exceptional potency with an IC₅₀ value of 9.6 nM in homogeneous time-resolved fluorescence (HTRF) assays and an EC₅₀ of 1.61 μM in cellular coculture models, establishing this chemotype as a viable alternative to antibody-based immunotherapies [2]. Concurrently, pyrazolo[3,4-b]pyridine derivatives have been developed as monopolar spindle 1 (Mps1/TTK) kinase inhibitors, with compound 31 exhibiting picomolar enzymatic inhibition (IC₅₀ = 2.596 nM) and potent antiproliferative effects against diverse cancer cell lines [4]. These advances highlight the scaffold's adaptability to multiple target classes through strategic C7-modification.

Positional Isomerism and Tautomeric Dynamics in Pyrazolopyridine Systems

Positional isomerism profoundly influences the physicochemical and biological properties of fused pyrazolopyridine systems. The [4,3-b] isomer (1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid) exhibits distinct electronic characteristics compared to the more prevalent [3,4-b] isomer due to differences in nitrogen atom positioning and ring fusion geometry. Quantum chemical calculations (AM1 level) demonstrate that the 1H-tautomeric form of pyrazolo[3,4-b]pyridines is thermodynamically favored over the 2H-form by approximately 37 kJ/mol (9 kcal/mol), creating a significant energetic barrier to tautomerization [5] [9]. This stability arises from the preservation of aromaticity in both rings during lactam-lactim tautomerism, which is compromised in the less stable 2H-tautomer.

Table 2: Comparative Analysis of Pyrazolopyridine Isomers

Property[4,3-b] Isomer[3,4-b] IsomerBiological Implications
Tautomeric Stability1H-form dominant1H-form favored by 37 kJ/molDetermines H-bonding capacity
Representative Derivatives300,000+ compounds83,000 compoundsImpacts scaffold diversity
Drug Development Status14 compounds in development0 approved drugsInfluences target engagement
Aromatic CharacterFull peripheral delocalizationCross-conjugated systemAffects π-stacking interactions

For carboxylic acid-functionalized derivatives, tautomeric equilibrium governs hydrogen bonding capacity and metal coordination geometry—critical determinants of kinase inhibitory activity. Crystallographic studies confirm that the 7-carboxylic acid group preferentially adopts planar configurations that facilitate bidentate interactions with catalytic lysine residues in ATP-binding sites [5] [7]. The [4,3-b] isomer's ability to maintain this planar orientation while preserving aromaticity explains its superior performance in kinase inhibition compared to alternative fusion patterns. Notably, DrugBank records list 14 investigational or approved drugs containing the 1H-pyrazolo[3,4-b]pyridine core, while the 2H-tautomer has no drug candidates, underscoring the pharmacological relevance of tautomeric control [5].

Role of Carboxylic Acid Functionalization in Bioactive Heterocyclic Architectures

The carboxylic acid moiety at the C7 position of pyrazolo[4,3-b]pyridine confers multifaceted molecular recognition capabilities that underpin its utility in rational drug design. This functional group serves as: (1) a hydrogen bond donor/acceptor pair capable of forming strong interactions with kinase hinge regions; (2) an anionic pharmacophore for ionic bonding with protonated lysine residues; and (3) a versatile synthetic handle for prodrug development through esterification or amide coupling [2] [7]. The acid group's strategic positioning at the electron-deficient pyridine ring further enhances its hydrogen-bond-accepting potential while maintaining the conjugated system's aromaticity.

Table 3: Bioactive Derivatives of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid

Derivative StructureBiological TargetPotencyTherapeutic Application
1-Methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 interactionIC₅₀ = 9.6 nMCancer immunotherapy [2]
1,3,5-Trimethyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acidUndisclosed kinaseNot reportedAnticancer lead optimization [6]
Methyl ester prodrug (CAS 1363381-17-2)Prodrug intermediateN/AImproved cell permeability [10]
FGFR inhibitors [7]Fibroblast growth factor receptorsSub-nanomolar KᵢTargeted cancer therapy

In PD-1/PD-L1 interaction inhibitors, the carboxylic acid group engages in critical hydrogen bonding with Tyr56, Glu58, and Arg113 residues of PD-L1, disrupting the protein-protein interface. Molecular docking studies of derivative D38 reveal that the protonated acid forms salt bridges with Arg125 while the carbonyl oxygen accepts hydrogen bonds from Tyr123—interactions essential for nanomolar potency (IC₅₀ = 9.6 nM) [2]. Similarly, in FGFR kinase inhibitors, the carboxylic acid serves as a key anchoring group that interacts with the conserved hinge region residues Ala564 and Glu562 through water-mediated hydrogen bonding networks [7]. This versatility explains why over 23% of recently developed pyrazolopyridine-based kinase inhibitors incorporate ionizable C7 substituents, with carboxylic acid representing the most prevalent functionality [5] [7]. The acid group also enables prodrug strategies, as evidenced by methyl ester derivatives (CAS# 1363381-17-2) designed to enhance membrane permeability followed by intracellular hydrolysis to the active acid form [10].

Table 4: Structural Characteristics of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid

PropertySpecificationAnalytical MethodSignificance
CAS Registry1363383-15-6Chemical databaseUnique identifier
Molecular FormulaC₇H₅N₃O₂Elemental analysisConfirms composition
Molecular Weight163.13 g/molMass spectrometryDetermines dosing
SMILESO=C(C₁=C(NN=C₂)C₂=NC=C₁)OStructure representationPredicts properties
IUPAC Name1H-pyrazolo[4,3-b]pyridine-7-carboxylic acidNomenclatureStandardized identification
StorageSealed, dry, room tempStability studiesPreserves integrity

Properties

CAS Number

1363383-15-6

Product Name

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12)

InChI Key

HVSPPWYGWIPSMX-UHFFFAOYSA-N

SMILES

C1=CN=C2C=NNC2=C1C(=O)O

Canonical SMILES

C1=CN=C2C=NNC2=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.